(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
This compound is a benzofuran-3-one derivative featuring a Z-configuration benzylidene moiety at the 2-position, substituted with a 5-bromo-2-methoxy group. The 7-position is functionalized with a (4-methylpiperazin-1-yl)methyl group, while the 6-position retains a hydroxyl group. The 4-methylpiperazine substituent likely improves aqueous solubility compared to simpler alkylamines, a critical factor in pharmacokinetics .
Properties
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-24-7-9-25(10-8-24)13-17-18(26)5-4-16-21(27)20(29-22(16)17)12-14-11-15(23)3-6-19(14)28-2/h3-6,11-12,26H,7-10,13H2,1-2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPSHFMXJSAADH-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)Br)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)Br)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves several key steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Bromine Atom: Bromination of the benzofuran core is carried out using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Benzylidene Moiety: This involves the condensation of the brominated and methoxylated benzofuran with an appropriate aldehyde under basic conditions to form the benzylidene linkage.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is introduced, typically using a suitable base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or hydrogenation catalysts.
Condensation: The compound can undergo condensation reactions with other aldehydes or ketones to form larger, more complex molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Benzyl derivatives.
Substitution Products: Various substituted benzofurans.
Condensation Products: Larger benzofuran derivatives with extended conjugation.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying various organic reactions.
Biology:
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals due to its diverse functional groups and potential biological activities.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the benzofuran core may facilitate interactions with enzymes involved in oxidative stress or inflammation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of Z-configuration benzylidene-benzofuran-3-one derivatives. Below is a comparative analysis with three analogs identified in the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Benzylidene Substitutions: The 5-bromo-2-methoxy group in the target compound may confer stronger electrophilic interactions compared to the 2,3,4-trimethoxy (Analog 1) or 4-methoxy (Analog 3) groups. Bromine’s polarizability could enhance binding to hydrophobic pockets in biological targets .
Analog 1’s 4-(2-hydroxyethyl)piperazine could further enhance solubility but may introduce conformational flexibility, affecting target specificity .
Research Implications and Limitations
While structural comparisons highlight the target compound’s unique features, the absence of explicit pharmacological data in the evidence limits conclusive bioactivity assessments. The use of crystallographic tools like SHELX (mentioned in ) could aid in elucidating its 3D conformation and binding modes . Further studies should prioritize synthesizing analogs with systematic substitutions to validate the hypothesized effects of bromine, methoxy, and piperazine groups.
Biological Activity
(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, a complex benzofuran derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of benzofuran derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Structure and Synthesis
The structure of this compound includes a benzofuran core with various substituents that may influence its biological activity. The synthesis typically involves the condensation of appropriate benzofuran derivatives with substituted aldehydes or ketones, followed by functional group modifications to enhance biological efficacy.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of caspase activity .
Table 1: Anticancer Activity of Related Benzofuran Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-549 | 12.5 | Apoptosis via ROS |
| Compound B | HeLa | 8.3 | Caspase activation |
| Compound C | K562 | 15.0 | Mitochondrial dysfunction |
Anti-inflammatory Effects
Benzofuran derivatives have also demonstrated anti-inflammatory properties. They can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 in various models. This effect is often mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Case Study: Anti-inflammatory Activity
In a study involving chronic inflammatory disorders, a related benzofuran derivative reduced TNF levels by approximately 93.8%, highlighting its potential therapeutic application in managing inflammation .
Antimicrobial Activity
Some benzofuran derivatives have exhibited antimicrobial effects against a range of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways within the pathogens.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | C. albicans | 64 µg/mL |
Mechanistic Insights
The biological activity of this compound is likely influenced by its ability to interact with various biological targets:
- Caspase Activation : Induces apoptosis in cancer cells through caspase pathways.
- ROS Generation : Elevates ROS levels leading to oxidative stress and subsequent cell death.
- Cytokine Modulation : Alters cytokine production to mitigate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
